molecular formula C18H17N3O2 B10851751 N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide

N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide

Cat. No.: B10851751
M. Wt: 307.3 g/mol
InChI Key: WEIUVZVWLANUJJ-UHFFFAOYSA-N
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Description

N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile reactant in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Condensation agents: Such as acetic anhydride or phosphorus oxychloride.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .

Scientific Research Applications

N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide involves its interaction with various molecular targets and pathways. The cyano and amide groups in the molecule can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide can be compared with other cyanoacetamide derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C18H17N3O2/c19-11-12-20-18(23)16(13-14-7-3-1-4-8-14)21-17(22)15-9-5-2-6-10-15/h1-10,16H,12-13H2,(H,20,23)(H,21,22)

InChI Key

WEIUVZVWLANUJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC#N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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